molecular formula C21H22FN5O B6492207 1-[1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carbonyl]-4-(2-fluorophenyl)piperazine CAS No. 1326827-67-1

1-[1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carbonyl]-4-(2-fluorophenyl)piperazine

Cat. No. B6492207
CAS RN: 1326827-67-1
M. Wt: 379.4 g/mol
InChI Key: SHLLRVAPLGAYKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carbonyl]-4-(2-fluorophenyl)piperazine (EPTFP) is an organic compound with a wide range of applications in scientific research. It has been used in a variety of fields, such as biochemistry, pharmacology, and toxicology. EPTFP is a versatile compound that can act as a catalyst, a reagent, or a substrate for a variety of biochemical reactions.

Scientific Research Applications

1-[1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carbonyl]-4-(2-fluorophenyl)piperazine has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of various organic compounds, such as benzimidazoles, pyrroles, and pyrimidines. It has also been used as a catalyst in the synthesis of polymers. 1-[1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carbonyl]-4-(2-fluorophenyl)piperazine has also been used in the synthesis of various peptides and proteins, as well as in the study of enzyme-catalyzed reactions.

Mechanism of Action

1-[1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carbonyl]-4-(2-fluorophenyl)piperazine acts as a catalyst in the synthesis of various organic compounds. It is thought to act by forming an intermediate complex with the reactants, which then undergoes a series of reactions to form the desired product. The exact mechanism of action of 1-[1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carbonyl]-4-(2-fluorophenyl)piperazine is still not fully understood, but it is thought to involve the formation of a covalent bond between the reactants and the 1-[1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carbonyl]-4-(2-fluorophenyl)piperazine molecule.
Biochemical and Physiological Effects
1-[1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carbonyl]-4-(2-fluorophenyl)piperazine has been used in a variety of biochemical and physiological studies. It has been used to study the effects of various compounds on the activity of enzymes, as well as the effects of various drugs on the activity of proteins. It has also been used to study the effects of various compounds on cell proliferation and differentiation.

Advantages and Limitations for Lab Experiments

1-[1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carbonyl]-4-(2-fluorophenyl)piperazine is a versatile compound that has a wide range of applications in scientific research. It is relatively easy to synthesize and can be used in a variety of laboratory experiments. However, it is important to note that 1-[1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carbonyl]-4-(2-fluorophenyl)piperazine is a highly toxic compound and should be handled with care.

Future Directions

1-[1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carbonyl]-4-(2-fluorophenyl)piperazine has numerous potential applications in scientific research. It can be used to study the effects of various compounds on the activity of enzymes and proteins. It can also be used to study the effects of various drugs on cell proliferation and differentiation. Additionally, it can be used to synthesize a variety of organic compounds, such as benzimidazoles, pyrroles, and pyrimidines. Furthermore, it can be used to study the mechanism of action of various drugs. Finally, it can be used to develop new methods for the synthesis of various compounds.

Synthesis Methods

1-[1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carbonyl]-4-(2-fluorophenyl)piperazine can be synthesized via a one-step reaction that involves the condensation of 4-ethylphenyl isocyanate and 4-fluorophenylpiperazine. This reaction is typically carried out at a temperature of 120°C in an inert atmosphere. The reaction is usually complete within two hours, and yields a product with a purity of over 95%.

properties

IUPAC Name

[1-(4-ethylphenyl)triazol-4-yl]-[4-(2-fluorophenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN5O/c1-2-16-7-9-17(10-8-16)27-15-19(23-24-27)21(28)26-13-11-25(12-14-26)20-6-4-3-5-18(20)22/h3-10,15H,2,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHLLRVAPLGAYKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C=C(N=N2)C(=O)N3CCN(CC3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carbonyl]-4-(2-fluorophenyl)piperazine

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